Zingerone

Overview

Description

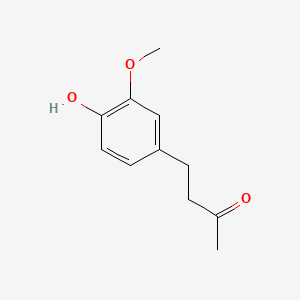

Zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone) is a phenolic compound derived from ginger (Zingiber officinale), formed via thermal degradation of gingerols during drying or cooking . Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol, and it features a methoxy (-OCH₃) and hydroxyl (-OH) group on a benzene ring attached to a butanone side chain . This compound is recognized for its antioxidant, anti-inflammatory, anticancer, and antidiabetic properties, mediated through mechanisms such as NF-κB inhibition, ROS scavenging, and modulation of cell-cycle regulators like cyclin D1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zingerone can be synthesized through various methods. One common method involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with acetone in the presence of an alkaline catalyst to form dehydrothis compound, which is then hydrogenated to produce this compound . Another method involves the use of heterogeneous catalysts for the alkylation of vanillin with acetone or isopropanol .

Industrial Production Methods: In industrial settings, this compound is often extracted from ginger using alkaline solutions. This method involves treating ginger with an alkaline solution to extract this compound, which is then purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Zingerone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Hydrogenation of dehydrothis compound using catalysts like palladium on carbon can produce this compound.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of various quinones.

Reduction: Reduction of dehydrothis compound yields this compound.

Substitution: Substitution reactions can produce nitro or halogenated derivatives of this compound.

Scientific Research Applications

Pharmacological Properties

Zingerone exhibits a broad spectrum of pharmacological activities, making it a subject of extensive research. Key applications include:

- Antioxidant Activity : this compound has been shown to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases such as cancer and diabetes. Studies indicate that this compound can lower blood sugar levels and improve antioxidant enzyme activity in diabetic models .

- Anti-inflammatory Effects : Research indicates that this compound can suppress inflammatory pathways by inhibiting the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and peroxisome proliferator-activated receptor gamma (PPAR). This action contributes to its potential in treating inflammatory conditions like arthritis and colitis .

- Anticancer Properties : this compound demonstrates significant anticancer effects, particularly against hepatocellular carcinoma and oral squamous cell carcinoma. It has been found to induce apoptosis in cancer cells and inhibit metastasis through mechanisms involving matrix metalloproteinase activity modulation .

- Antimicrobial Activity : The compound exhibits antibacterial properties against various pathogens, making it a potential natural alternative to conventional antibiotics. Studies have shown this compound's effectiveness against clinical isolates such as Staphylococcus aureus and Escherichia coli .

Nutritional Applications

This compound's health benefits extend into the realm of nutrition:

- Weight Management : Animal studies suggest that this compound can aid in fat metabolism, potentially assisting in weight management strategies for individuals on high-fat diets .

- Diabetes Management : this compound's ability to regulate blood glucose levels makes it a candidate for dietary interventions aimed at managing diabetes. Its incorporation into functional foods could enhance health outcomes for diabetic patients .

Agricultural Applications

The potential use of this compound in agriculture is also noteworthy:

- Pest Control : Given its antimicrobial properties, this compound could be explored as a natural pesticide or fungicide, reducing reliance on synthetic chemicals in crop protection .

Case Studies and Research Findings

Mechanism of Action

Zingerone is structurally similar to other phenolic compounds such as vanillin and eugenol. it has unique properties that distinguish it from these compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ginger-Derived Analogues: Gingerols and Shogaols

- Structural Differences :

- Pharmacological Activity :

- Shogaols exhibit superior anti-inflammatory and anticancer effects compared to this compound, attributed to the electrophilic α,β-unsaturated ketone, which enhances interaction with cellular thiols .

- This compound’s mitotic arrest in neuroblastoma cells (via cyclin D1 suppression) is distinct from shogaols’ inhibition of MMP-9 and metastasis .

Vanillin and Eugenol

- Structural Similarity: this compound shares a vanillyl (4-hydroxy-3-methoxybenzyl) group with vanillin and eugenol. Tanimoto coefficient analysis shows high similarity between vanillin and eugenol (TC = 0.82) but moderate similarity between this compound and vanillin (TC = 0.65) .

- Functional Differences: Eugenol (from cloves) demonstrates stronger antimicrobial activity due to its phenolic -OH, while this compound’s anti-inflammatory effects in asthma (via AMPK/Nrf2/HO-1 pathway) are unique . In Parkinson’s disease models, pre-treatment with this compound and eugenol reduced oxidative stress, but post-treatment exacerbated dopamine depletion, highlighting context-dependent efficacy .

Capsaicin

- Structural and Functional Contrasts :

Comparison with Functionally Similar Compounds

Curcumin

- Antioxidant Mechanisms: Both compounds inhibit NF-κB and elevate antioxidant enzymes (SOD, CAT).

Resveratrol

- Anticancer Activity :

Key Research Findings

Impact of Structural Modifications

- Alkylation of this compound’s phenol group (e.g., methylthis compound) abolishes bioactivity by eliminating hydrogen-bond donation capacity. Conversely, phenolic esters (e.g., acetylthis compound) regain activity after enzymatic hydrolysis to this compound .

- Methylenedioxy analogues (e.g., compounds 10–11) exhibit reduced attraction despite high vapor pressure, emphasizing the irreplaceable role of the phenol group .

Nanoparticle Formulations

- Encapsulation in self-assembling peptides enhances this compound’s antiproliferative activity against oral squamous cell carcinoma (OSCC), reducing IC50 from >330 µM (raw) to 118–174 µM (nanoparticles) .

Data Tables

Table 1: Structural and Functional Comparison of this compound with Analogues

Table 2: Bioactivity Parameters

| Compound | IC50 (Cancer Cells) | Key Molecular Targets |

|---|---|---|

| This compound | >330 µM | Cyclin D1, NF-κB |

| This compound NPs | 118–174 µM | Cell invasion, colony formation |

| 6-Shogaol | 15–25 µM | MMP-9, Bcl-2 |

Biological Activity

Zingerone, a phenolic compound derived from the rhizome of Zingiber officinale (ginger), has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, emphasizing its anticancer, antioxidant, anti-inflammatory, and antimicrobial effects, supported by various studies and case analyses.

Chemical Structure and Properties

This compound is chemically known as 4-(4-hydroxy-3-methylphenyl) butan-2-one. Its structure contributes to its bioactive properties, making it a subject of interest in pharmacological research.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Properties

Numerous studies have demonstrated this compound's potential as an anticancer agent. For instance:

- Cell Proliferation Inhibition : this compound has been shown to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HepG2). The mechanisms involve induction of apoptosis through oxidative stress and modulation of cell cycle regulators such as p53 and cyclin D1 .

- Case Study : In a study involving hepatocellular carcinoma cells, this compound treatment resulted in significant apoptosis characterized by morphological changes and biochemical markers indicative of cell death .

2. Antioxidant Activity

This compound exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related damage:

- Mechanism : It scavenges free radicals and enhances antioxidant enzyme activity, thereby reducing lipid peroxidation and protecting cellular integrity .

- Research Findings : A study indicated that this compound administration significantly increased levels of superoxide dismutase (SOD) and catalase while decreasing malondialdehyde (MDA) levels in treated animals .

3. Anti-inflammatory Effects

This compound has been recognized for its anti-inflammatory capabilities:

- Cytokine Modulation : It downregulates pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory cytokines like IL-10 .

- Case Study : In a model of ethanol-induced intestinal injury, this compound administration improved histological parameters by reducing inflammation and oxidative stress markers .

4. Antimicrobial Activity

This compound demonstrates antimicrobial properties against various pathogens:

- Mechanism : It enhances phagocytic activity and respiratory burst in immune cells, contributing to increased resistance against infections .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

Case Studies

- Ethanol-Induced Jejunal Injury : A study involving adult male albino rats showed that this compound significantly ameliorated ethanol-induced enterotoxicity by restoring jejunal architecture and reducing inflammation .

- Chronic Stress Model : In a chronic stress rat model, repeated administration of this compound reversed depression-like behaviors and biochemical changes associated with oxidative stress, highlighting its neuroprotective potential .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate Zingerone’s antioxidant activity?

this compound’s antioxidant properties are typically assessed using in vitro assays such as DPPH radical scavenging, lipid peroxidation inhibition, and measurement of glutathione (GSH) levels. For in vivo studies, rodent models exposed to oxidative stressors (e.g., streptozotocin-induced diabetes or carbon tetrachloride-induced liver injury) are employed. Endpoints include catalase, superoxide dismutase (SOD), and malondialdehyde (MDA) levels .

Q. How is this compound’s safety profile established in preclinical studies?

Acute toxicity studies determine the LD50 (e.g., 2580 mg/kg in rats) and subchronic dosing (e.g., 20–100 mg/kg/day for 4–12 weeks). Safety assessments include histopathology, serum biochemistry (ALT, AST, creatinine), and behavioral monitoring. Chronic toxicity models track organ-specific effects over 6–12 months .

Q. What methodologies are used to assess this compound’s anti-inflammatory effects?

Key approaches include:

- In vitro: Lipopolysaccharide (LPS)-stimulated macrophage assays measuring TNF-α, IL-6, and NF-κB nuclear translocation via Western blot or immunofluorescence .

- In vivo: Rodent models of endotoxemia or colitis, with cytokine profiling (ELISA) and histopathological scoring of inflamed tissues .

Q. How do researchers standardize this compound dosing across different experimental models?

Dosing is adjusted based on bioavailability studies. For example:

- 20 mg/kg/day orally in diabetic rat cardiac models .

- 10 mg/kg/day in hepatic fibrosis models . Solubility is ensured using carriers like carboxymethyl cellulose (CMC), and plasma concentrations are validated via HPLC .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s efficacy across disease models?

Discrepancies (e.g., variable NF-κB inhibition in liver vs. lung inflammation) are addressed by:

- Dose-response studies to identify tissue-specific thresholds.

- Pathway-focused analyses : Comparing upstream regulators (e.g., MAPK in hepatic models vs. AMPK/Nrf2 in asthma) using siRNA knockdown or transgenic models .

- Multi-omics integration : Transcriptomic and metabolomic profiling to contextualize mechanisms .

Q. How can researchers evaluate this compound’s conformational stability and its impact on bioactivity?

Microwave spectroscopy and computational methods (DFT, MP2) analyze this compound’s dominant conformers. For example, CH···O interactions in Conf. Z2 influence binding to targets like VMAT2 or MAO-B. Discrepancies between theoretical predictions (e.g., MP2 overestimating CH···π interactions) and experimental data require validation via rotational constants .

Q. What advanced techniques elucidate this compound’s neuroprotective mechanisms in Parkinson’s disease (PD) models?

- In vitro : MPP+-induced SH-SY5Y cell death assays with ERK phosphorylation and VMAT2 expression (Western blot).

- In vivo : MPTP-treated mice evaluated via rotarod performance and tyrosine hydroxylase immunohistochemistry.

- Functional genomics : CRISPR-Cas9 knockout of ERK or VMAT2 to confirm target specificity .

Q. How is this compound’s anti-asthmatic effect mechanistically validated?

- OVA-induced murine asthma models : Measure airway hyperresponsiveness (methacholine challenge) and mucus production (PAS staining).

- Pathway activation : Immunohistochemistry for Nrf2 nuclear translocation and HO-1 expression in lung tissues.

- In vitro corroboration : H₂O₂-stimulated MLE12 cells treated with this compound, followed by qPCR for IL-1β/TNF-α and Western blot for AMPK phosphorylation .

Q. Methodological Considerations

Q. How to design a longitudinal study assessing this compound’s prophylactic potential in neonatal models?

- Neonatal administration : Dose rat pups with this compound (5–10 mg/kg) during the first postnatal week.

- Long-term tracking : Monitor nephropathy markers (e.g., urinary albumin, TGF-β1) in adulthood after high-fructose diets.

- Epigenetic analysis : DNA methylation profiling of fibrosis-related genes (e.g., COL1A1) .

Q. What statistical approaches address variability in this compound’s bioactivity data?

- Mixed-effects models : Account for inter-individual variation in rodent studies.

- Meta-analysis : Pool data from independent studies (e.g., NF-κB inhibition across 10+ papers) to identify consensus effect sizes .

- Power analysis : Ensure sample sizes (e.g., n ≥ 8 per group) detect clinically relevant changes (e.g., 20% reduction in blood glucose) .

Q. Tables

Table 1. Key In Vivo Models for this compound Research

Table 2. Mechanistic Targets of this compound

| Pathway | Key Molecules | Experimental Tools | Reference |

|---|---|---|---|

| NF-κB Inhibition | IκBα, p65 | EMSA, ChIP-seq, luciferase reporter assays | |

| AMPK/Nrf2 Activation | p-AMPK, Nrf2, HO-1 | siRNA knockdown, immunohistochemistry | |

| ERK/VMAT2 Regulation | p-ERK, VMAT2 | CRISPR-Cas9, immunofluorescence |

Properties

IUPAC Name |

4-(4-hydroxy-3-methoxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-7,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYLAHXKWMRDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047420 | |

| Record name | 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a spicy pungent odor like ginger; [Merck Index] Commercial substance: Yellowish liquid; [HSDB] Solid; [MSDSonline], Solid, Yellowish to yellow-brown crystalline mass, sweet, spicy, warm, heavy floral, mildly animal balsamic, vanilla like odour | |

| Record name | Zingerone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Zingerone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Zingerone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/602/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

187-188 °C @ 14 mm Hg, 141.00 to 0.50 °C. @ 0.00 mm Hg | |

| Record name | ZINGERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zingerone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

APPROX 102 °C | |

| Record name | ZINGERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sparingly sol in water, petroleum ether; sol in ether, dil alkalies, Very soluble in ethyl ether, SOLUBILITY 1:1 IN 50% ALCOHOL, slightly soluble in water, moderately soluble (in ethanol) | |

| Record name | ZINGERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zingerone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/602/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.138-1.139 @ 25 °C | |

| Record name | ZINGERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone, petroleum ether, ether plus petroleum ether | |

CAS No. |

122-48-5 | |

| Record name | Zingerone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zingerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zingerone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vanillylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxy-3-methoxyphenyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINGERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MMW850892 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINGERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zingerone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40.5 °C, 41 °C | |

| Record name | ZINGERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zingerone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.